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Compound of Interest

Compound Name: CP-66713

Cat. No.: B130919 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
CP-66713 is a synthetic compound identified as a modulator of purinergic signaling. This

technical guide provides a comprehensive overview of its known biological activities, focusing

on its role as an adenosine A2A receptor antagonist. While initial reports suggested a broader

mechanism, including adenosine A1 receptor potentiation and phosphodiesterase inhibition,

the predominant and most consistently reported activity is its antagonism at the A2A receptor.

This document summarizes the available, albeit limited, technical data on CP-66713, outlines

general experimental protocols relevant to its study, and visualizes the key signaling pathways

involved. Due to the scarcity of publicly available quantitative data, this guide also highlights

areas where further research is critically needed to fully characterize this compound.

Chemical and Physical Properties
A summary of the basic chemical and physical properties of CP-66713 is presented in Table 1.

This information is crucial for its proper handling, storage, and use in experimental settings.
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Property Value

CAS Number 91896-57-0

Molecular Formula C₁₅H₁₀ClN₅

Molecular Weight 295.72 g/mol

IUPAC Name
6-(4-chlorophenyl)-3-phenyl-[1][2]triazolo[4,3-

b]pyridazine

Canonical SMILES
C1=CC=C(C=C1)C2=NN=C3N2C4=C(C=CC(=

C4)Cl)N=C3N

Physical Description Solid powder

Solubility Soluble in DMSO

Table 1: Chemical and Physical Data for CP-66713.

Mechanism of Action
Primary Activity: Adenosine A2A Receptor Antagonism
The principal mechanism of action of CP-66713 is the antagonism of the adenosine A2A

receptor, a G-protein coupled receptor (GPCR). Adenosine, an endogenous purine nucleoside,

plays a critical role in various physiological processes by activating four receptor subtypes: A1,

A2A, A2B, and A3. The A2A receptor is predominantly coupled to the Gs alpha subunit of the G

protein complex.

Activation of the A2A receptor by adenosine initiates a signaling cascade that results in the

activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine

monophosphate (cAMP) levels. cAMP, a ubiquitous second messenger, in turn activates

Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets,

modulating cellular function.

By acting as an antagonist, CP-66713 binds to the A2A receptor but does not elicit a biological

response. Instead, it blocks the binding of endogenous adenosine, thereby inhibiting the

downstream signaling pathway and preventing the rise in intracellular cAMP levels.
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Figure 1. Adenosine A2A Receptor Signaling Pathway and the Antagonistic Action of CP-
66713.

Other Reported Activities
Early descriptions of CP-66713 suggested a more complex pharmacological profile, including

potentiation of adenosine A1 receptors and inhibition of phosphodiesterase (PDE).

Adenosine A1 Receptor Potentiation: This activity implies that CP-66713 might enhance the

signaling of the A1 receptor in response to adenosine. A1 receptors are typically coupled to

Gi proteins, and their activation leads to the inhibition of adenylyl cyclase and a decrease in

cAMP levels. However, robust and recent evidence to support this mechanism for CP-66713
is lacking in the public domain.

Phosphodiesterase (PDE) Inhibition: Phosphodiesterases are a superfamily of enzymes

responsible for the degradation of cyclic nucleotides, cAMP and cGMP. By inhibiting PDEs,

the intracellular concentrations of these second messengers are increased, leading to

prolonged signaling. While CP-66713 has been anecdotally reported to possess PDE

inhibitory activity, specific details regarding the targeted PDE isoforms and the potency of

inhibition are not available. This makes it difficult to assess the contribution of this

mechanism to its overall pharmacological effect.
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Figure 2. General Phosphodiesterase (PDE) Signaling Pathway and the Putative Inhibitory

Action of CP-66713.

Quantitative Biological Data
A thorough search of publicly available scientific literature, patents, and chemical supplier

databases did not yield specific quantitative biological data for CP-66713, such as Ki (binding

affinity) or IC50 (half-maximal inhibitory concentration) values for its interaction with the

adenosine A2A receptor or any phosphodiesterase isoforms. This lack of data represents a

significant gap in the understanding of the compound's potency and selectivity. The tables

below are provided as templates for when such data becomes available.

Table 2: Adenosine A2A Receptor Binding Affinity and Functional Activity of CP-66713 (Data

Not Available).
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Assay
Type

Species
Cell
Line/Tiss
ue

Radioliga
nd/Agoni
st

Paramete
r

Value
Referenc
e

Radioliga
nd
Binding

Human
Recombi
nant

[³H]-
ZM24138
5

Ki N/A -

Radioligan

d Binding
Rat

Striatal

Membrane

s

[³H]-

CGS21680
Ki N/A -

| cAMP Accumulation | Human | Recombinant | NECA | IC50 | N/A | - |

Table 3: Phosphodiesterase Inhibitory Activity of CP-66713 (Data Not Available).

PDE
Isoform

Species
Assay
Type

Substrate
Paramete
r

Value
Referenc
e

PDE1 Human
Biochemi
cal

cAMP/cG
MP

IC50 N/A -

PDE2 Human
Biochemic

al

cAMP/cGM

P
IC50 N/A -

PDE3 Human
Biochemic

al

cAMP/cGM

P
IC50 N/A -

PDE4 Human
Biochemic

al
cAMP IC50 N/A -

| PDE5 | Human | Biochemical | cGMP | IC50 | N/A | - |

Experimental Protocols
Detailed experimental protocols specifically utilizing CP-66713 are not readily available in the

public domain. However, based on its primary mechanism of action as an adenosine A2A

receptor antagonist, standard pharmacological assays can be employed for its

characterization. Below are general methodologies for key experiments.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b130919?utm_src=pdf-body
https://www.benchchem.com/product/b130919?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130919?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Radioligand Binding Assay for Adenosine A2A Receptor
This assay is used to determine the binding affinity (Ki) of CP-66713 for the A2A receptor.

Objective: To measure the displacement of a known high-affinity radiolabeled antagonist by

CP-66713.

Materials:

Cell membranes expressing the human or rat adenosine A2A receptor (e.g., from HEK293

cells or rat striatum).

Radiolabeled A2A receptor antagonist (e.g., [³H]-ZM241385 or [³H]-SCH 58261).

CP-66713 at various concentrations.

Non-specific binding control (e.g., a high concentration of a known A2A agonist like NECA or

antagonist like ZM241385).

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).

Glass fiber filters.

Scintillation counter.

Procedure:

Incubate the cell membranes with the radioligand and varying concentrations of CP-66713.

Allow the binding to reach equilibrium.

Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Determine the concentration of CP-66713 that inhibits 50% of the specific binding of the

radioligand (IC50).
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.
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Figure 3. General Workflow for a Radioligand Binding Assay.

cAMP Accumulation Assay
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This functional assay measures the ability of CP-66713 to antagonize the agonist-induced

increase in intracellular cAMP.

Objective: To determine the functional potency (IC50) of CP-66713 as an A2A receptor

antagonist.

Materials:

Whole cells expressing the adenosine A2A receptor (e.g., CHO or HEK293 cells).

A2A receptor agonist (e.g., NECA or CGS 21680).

CP-66713 at various concentrations.

A phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.

Cell lysis buffer.

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

Pre-incubate the cells with varying concentrations of CP-66713 in the presence of a PDE

inhibitor.

Stimulate the cells with a fixed concentration of an A2A receptor agonist (typically at its EC80

concentration).

Incubate for a defined period to allow for cAMP accumulation.

Lyse the cells to release intracellular cAMP.

Quantify the cAMP concentration in the cell lysates using a suitable detection method.

Plot the inhibition of agonist-induced cAMP accumulation against the concentration of CP-
66713 to determine the IC50 value.
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Figure 4. General Workflow for a cAMP Accumulation Assay.

Discussion and Future Directions
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CP-66713 is a compound with a primary, documented role as an adenosine A2A receptor

antagonist. This mechanism of action places it in a class of compounds with potential

therapeutic applications in a range of disorders, including neurodegenerative diseases (such as

Parkinson's disease), inflammation, and cancer immunotherapy. However, the lack of publicly

available, detailed quantitative data on its potency, selectivity, and pharmacokinetic profile

severely limits its current utility and the ability to fully assess its therapeutic potential.

The conflicting early reports of A1 receptor potentiation and PDE inhibition also warrant further

investigation. Should these activities be confirmed, a comprehensive profiling of CP-66713
against a panel of adenosine receptor subtypes and PDE isoforms would be necessary to

understand its selectivity and potential for off-target effects.

For researchers interested in utilizing CP-66713, it is imperative to first perform in-house

characterization to determine its potency and selectivity in the specific assay systems being

used. The experimental protocols outlined in this guide provide a starting point for such a

characterization.

Conclusion
CP-66713 (CAS 91896-57-0) is an adenosine A2A receptor antagonist. While its potential is

suggested by its mechanism of action, a significant gap in publicly available quantitative data

hinders a thorough evaluation. This technical guide has summarized the current knowledge

and provided a framework for its further investigation. Future research should focus on

obtaining robust quantitative data on its interaction with adenosine receptors and

phosphodiesterases to fully elucidate its pharmacological profile and potential as a research

tool or therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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